molecular formula C13H15NO6 B7889002 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid

Cat. No.: B7889002
M. Wt: 281.26 g/mol
InChI Key: MFFFBNAPQRDRQW-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid is a chemical compound with the molecular formula C₁₃H₁₅NO₆. It is also known by its IUPAC name, this compound . This compound is a derivative of aspartic acid and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid typically involves the protection of the amino group of aspartic acid followed by esterification. One common method includes the use of benzyl chloroformate to protect the amino group, forming a benzyloxycarbonyl (Cbz) derivative. The methoxy group is introduced through methylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during peptide synthesis, preventing unwanted side reactions. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its benzyloxycarbonyl group provides protection during synthesis, while the methoxy and carbonyl groups offer additional sites for chemical modification .

Properties

IUPAC Name

4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFFBNAPQRDRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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